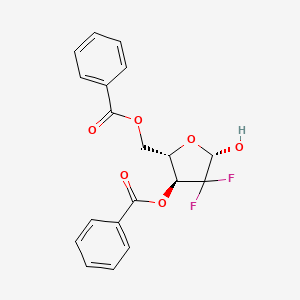

2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate

Descripción general

Descripción

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: is a chemical compound with the molecular formula C19H16F2O6 . It is a derivative of ribofuranose, where two fluorine atoms replace the hydroxyl groups at the 2-position, and benzoate groups are attached at the 3 and 5 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate typically involves the fluorination of a ribofuranose derivative followed by benzoylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and esterification. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, inert atmosphere, and purification techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the fluorine atoms, potentially replacing them with hydrogen atoms.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 2-Deoxy-D-ribofuranose derivatives.

Substitution: Compounds with azide or thiol groups replacing the fluorine atoms.

Aplicaciones Científicas De Investigación

Chemistry: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is used as a building block in organic synthesis, particularly in the development of fluorinated sugars and nucleosides .

Biology: In biological research, this compound is studied for its interactions with enzymes and proteins, providing insights into the role of fluorine atoms in biochemical processes .

Medicine: The compound is an impurity of Gemcitabine, an anticancer agent, and is studied for its potential effects on the efficacy and safety of the drug .

Industry: In the pharmaceutical industry, it is used in the synthesis of fluorinated intermediates and active pharmaceutical ingredients (APIs) .

Mecanismo De Acción

The mechanism of action of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and binding affinity, potentially leading to increased efficacy in medicinal applications . The benzoate groups may also play a role in modulating the compound’s lipophilicity and bioavailability .

Comparación Con Compuestos Similares

- 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate

- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate

- 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-di benzoate

- 2-Deoxy-2,2-difluoro-d-ribose-3,5-dibenzoate

Uniqueness: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2-position and benzoate groups at the 3 and 5 positions differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacokinetic properties .

Actividad Biológica

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (CAS No. 153012-08-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its structural similarity to nucleosides and its applications as an intermediate in the synthesis of antiviral and anticancer agents, notably gemcitabine. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H16F2O6

- Molecular Weight : 378.32 g/mol

- Melting Point : 66-74 °C (predicted)

- Solubility : Soluble in chloroform, dichloromethane, ethanol, and methanol .

The biological activity of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is primarily linked to its role as an intermediate in the synthesis of gemcitabine, a nucleoside analog used in cancer therapy. The difluorination at the 2-position increases the compound's stability against nucleophilic attack and enhances its potency as an inhibitor of DNA synthesis.

Anticancer Activity

Research indicates that compounds related to 2-Deoxy-2,2-difluoro-D-ribofuranose exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in human pancreatic cancer cell lines with IC50 values comparable to those of established chemotherapeutics like gemcitabine .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties. Its mechanism may involve the inhibition of viral replication by mimicking natural nucleosides:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit viral polymerases, leading to decreased viral load in infected cells .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 values in low micromolar range against pancreatic cancer cells | |

| Antiviral | Inhibition of viral replication |

Case Studies

-

Cytotoxicity Against Pancreatic Cancer :

- A study evaluated the efficacy of 2-Deoxy-2,2-difluoro-D-ribofuranose derivatives against various pancreatic cancer cell lines. Results indicated that these derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 3 µM.

-

Antiviral Properties :

- Research focused on the antiviral activity against Hepatitis C virus (HCV). The compound demonstrated a dose-dependent inhibition of HCV replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

Propiedades

IUPAC Name |

[(2S,3S,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDMMRKPZAYHW-MPGHIAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652407 | |

| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153012-08-9 | |

| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.